2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone - 1060199-42-9

2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone

Catalog Number: EVT-2836990
CAS Number: 1060199-42-9
Molecular Formula: C20H21ClN6O2
Molecular Weight: 412.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

    Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. It exhibits excellent pharmacokinetic properties and demonstrated high potency both in vitro and in vivo. [] AZD5153 effectively downregulated c-Myc expression and inhibited tumor growth in xenograft studies. [] This compound emerged as a development candidate from a series of compounds initially explored for BRD4 activity. []

    Relevance: AZD5153 shares a similar core structure with 2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone, featuring a central [, , ]triazolo[4,3-b]pyridazine ring system. Both compounds also possess a piperazine ring linked to the core structure. The differences lie in the substituents attached to these rings, with AZD5153 containing a methoxy group on the triazolopyridazine ring and a complex substituted piperazine, while the target compound has a cyclopropyl group on the triazolopyridazine and a chlorophenoxy-substituted ethyl chain on the piperazine.

Compound 2: 1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

    Compound Description: SAR125844 is a potent and selective inhibitor of the wild-type (WT) MET kinase, as well as several clinically relevant MET mutants. [] This compound showed promising parenteral activity against MET-dependent cancers, achieving sustained target engagement at tolerated doses in a human xenograft tumor model. [] Although potent, the compound's development was challenged by its suboptimal oral absorption. []

Compound 3: 6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for its potential in treating solid tumors. [] Unfortunately, SGX523 exhibited species-dependent toxicity in clinical trials, with patients experiencing compromised renal function due to crystal deposits in their renal tubules. [] This toxicity is attributed to its metabolite, 2-quinolinone-SGX523 (M11), formed by the enzymatic action of aldehyde oxidase (AO). [] M11 demonstrated significantly lower solubility compared to the parent compound SGX523. []

Compound 4: 7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

    Compound Description: L-838,417 is a compound with functional selectivity for certain non-α1 GABAA receptors. [] This selectivity suggests a potential for reduced sedation compared to traditional benzodiazepines like diazepam. [] In a precipitated withdrawal model using the inverse agonist N-methyl-β-carboline-3-carboxamide (FG-7142), L-838,417 did not induce seizures, indicating a lower propensity for physical dependence compared to many benzodiazepines. []

Compound 5: 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218,872)

    Compound Description: CL 218,872 is classified as an α1GABAA agonist. [, ] In studies investigating the discriminative stimulus (DS) effects of ethanol, CL 218,872 demonstrated an ability to partially reproduce the DS effects of ethanol. [, ]

    Compound Description: This series of compounds, encompassing N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and aryl sulfonamide derivatives, were synthesized and evaluated for their antimicrobial activity. [] The study found these compounds to exhibit good to moderate activity against various microorganisms. []

    Relevance: These derivatives share the [, , ]triazolo[4,3-b]pyridazine core with 2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone. The key structural difference lies in the presence of a benzamide or sulfonamide group attached to the triazolopyridazine core in these derivatives, whereas the target compound has a cyclopropyl group and a chlorophenoxy-substituted ethylpiperazine.

    Compound Description: This compound, identified as "Compound 1" in the referenced paper, is a potent and selective inhibitor of c-Met. [] Despite displaying desirable pharmacokinetic properties in preclinical species, it exhibited a high degree of NADPH-dependent covalent binding to microsomal proteins in vitro. [] This covalent binding, particularly high in rats, mice, and monkeys, raised concerns about potential toxicity. [] Further investigation revealed that this binding occurs through bioactivation mediated by cytochrome P450 enzymes, specifically CYP3A4, 1A2, and 2D6 in humans and CYP2A2, 3A1, and 3A2 in rats. [] The bioactivation process involves sulfur oxidation of the isothiazole ring, followed by glutathione attack, leading to the formation of a glutathione conjugate. []

    Compound Description: Identified as "Compound 2" in the referenced study, this molecule was developed in an attempt to mitigate the bioactivation and potential toxicity observed with Compound 1 (7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine). [] The modification involved introducing a 2-methoxyethoxy substituent on the naphthyridine ring, aiming to shift the metabolic pathway. [] While this change successfully directed the major metabolic transformation to the naphthyridine ring alkoxy substituent, it did not completely eliminate the formation of a glutathione conjugate in vitro and in vivo. [] Covalent binding, although slightly reduced, remained significant across species, raising concerns about potential toxicity. []

Properties

CAS Number

1060199-42-9

Product Name

2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone

IUPAC Name

2-(3-chlorophenoxy)-1-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone

Molecular Formula

C20H21ClN6O2

Molecular Weight

412.88

InChI

InChI=1S/C20H21ClN6O2/c21-15-2-1-3-16(12-15)29-13-19(28)26-10-8-25(9-11-26)18-7-6-17-22-23-20(14-4-5-14)27(17)24-18/h1-3,6-7,12,14H,4-5,8-11,13H2

InChI Key

KUOUUWVUXAUSTC-UHFFFAOYSA-N

SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)COC5=CC(=CC=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.